molecular formula C17H17NO3S B5586651 methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5586651
M. Wt: 315.4 g/mol
InChI Key: IENRFPGDTRVDHK-UHFFFAOYSA-N
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Description

Methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound with a complex structure that includes a benzoylamino group, a tetrahydrobenzothiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Ring: The initial step involves the construction of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophenol and suitable precursors under acidic or basic conditions.

    Introduction of the Benzoylamino Group: The benzoylamino group is introduced via an amide formation reaction. This involves reacting the benzothiophene derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the methyl ester group. This can be done by reacting the carboxylic acid derivative of the benzothiophene with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles such as amines or alcohols can replace the benzoyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its structural similarity to biologically active molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism of action of methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the benzothiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzoylamino)benzoate: Similar structure but lacks the tetrahydrobenzothiophene ring.

    Methyl 2-(benzoylamino)-1-benzothiophene-3-carboxylate: Similar but without the tetrahydro modification.

    Methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar but with an oxygen atom replacing the sulfur in the ring.

Uniqueness

Methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the tetrahydrobenzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENRFPGDTRVDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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